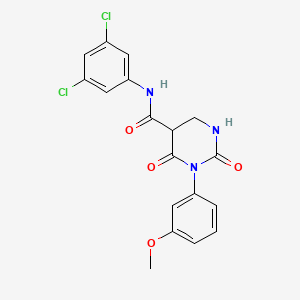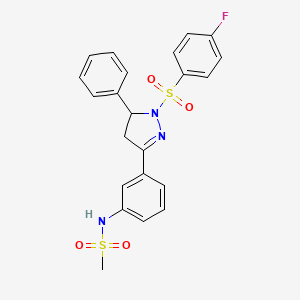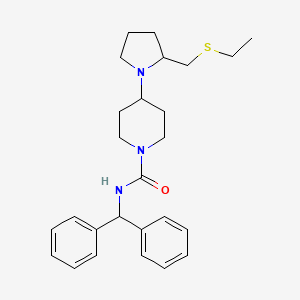
(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound provides crucial information about its physical and chemical properties. While the exact molecular structure of “(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one” is not available, the structure of similar compounds such as “(3R,6R)-6-methyloctan-3-ol” has been analyzed . The structure of a related compound, “4’-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone”, was determined by X-ray diffraction analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the specific properties of “(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one” are not available, the properties of similar compounds such as “(3R,6R)-3,6-Octanediol” have been analyzed .Applications De Recherche Scientifique
Insecticidal Alkaloid Synthesis
(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one has been utilized in the enantioselective total synthesis of insecticidal alkaloids. A study by Nakatani et al. (2006) successfully synthesized an insecticidal piperidine alkaloid starting from D-alanine, utilizing chiral centers controlled by hydrogenation of imine and side chain introduction by Julia olefination (Nakatani, Oshita, Ishigami, Watanabe, & Kitahara, 2006).
Crystal Structure and Surface Analysis
Gümüş et al. (2022) synthesized a compound related to (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one by condensing 4-hydroxy-3-methyl-2-butanone with benzaldehyde and ammonium acetate. They conducted a crystal structure and Hirshfeld surface analysis, linking molecules through hydrogen bonds into double ribbons (Gümüş, Kansız, Tulemisova, Dege, & Saif, 2022).
Diastereoselective Alkylation
Orena, Porzi, and Sandri (1992) investigated the diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. Their work provided a convenient approach to synthesize both (S)- and (R)-alanine, highlighting the significance of this compound in stereoselective synthesis (Orena, Porzi, & Sandri, 1992).
Synthesis of Pipecolic Acid
Herdeis and Heller (1997) demonstrated the synthesis of (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid using (4S,5S)-5-hydroxy-4-methylpiperidine-2-one as a starting material. This research highlights the versatility of this compound in synthesizing structurally complex and biologically relevant molecules (Herdeis & Heller, 1997).
Antioxidant and Antimicrobial Potential
Harini et al. (2014) developed novel oxime esters derived from a compound similar to (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one, demonstrating their potential in antioxidant and antimicrobial applications. This research exemplifies the compound's role in creating molecules with significant biological properties (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(3R,6R)-3-hydroxy-6-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-3-5(8)6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTSFRZRPJLPQH-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C(=O)N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2817271.png)
![2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2817273.png)




![1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817282.png)
![N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2817283.png)


![2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2817289.png)
![N-(4-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817290.png)
![N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2817291.png)